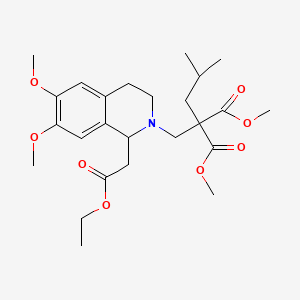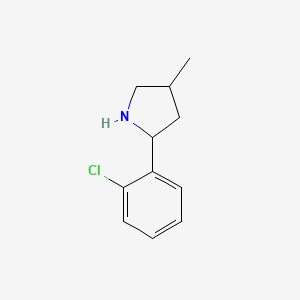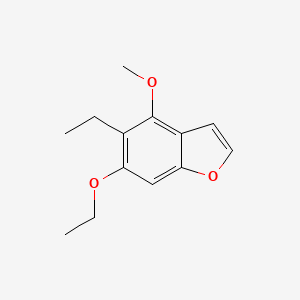![molecular formula C19H24N2O4S B12891591 Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- CAS No. 606134-88-7](/img/structure/B12891591.png)
Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzamide core with a cyclohexylmethylamino sulfonyl group and a furanylmethyl substituent, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclohexylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzamide with cyclohexylmethylamine.
Attachment of the Furanylmethyl Group: The final step involves the alkylation of the amide nitrogen with a furanylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanyl derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Furanyl derivatives with various oxidation states.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
The compound is explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific biological targets, making it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the cyclohexylmethylamino sulfonyl and furanylmethyl groups.
Sulfonyl Benzamides: Compounds with similar sulfonyl groups but different substituents.
Furanyl Benzamides: Compounds with a furanyl group attached to the benzamide core.
Uniqueness
Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylmethylamino sulfonyl group enhances its solubility and reactivity, while the furanylmethyl group provides additional sites for chemical modification and interaction with biological targets.
This detailed overview highlights the multifaceted nature of Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-, showcasing its significance in various scientific domains
Properties
CAS No. |
606134-88-7 |
|---|---|
Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-(cyclohexylmethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N2O4S/c22-19(20-14-17-7-4-12-25-17)16-8-10-18(11-9-16)26(23,24)21-13-15-5-2-1-3-6-15/h4,7-12,15,21H,1-3,5-6,13-14H2,(H,20,22) |
InChI Key |
ODSLWOUMUOIUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


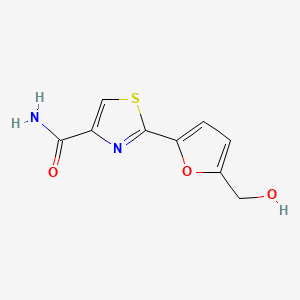
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)

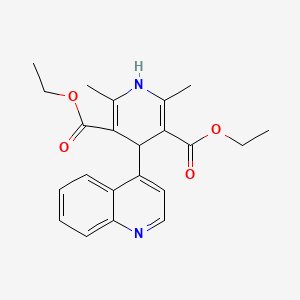
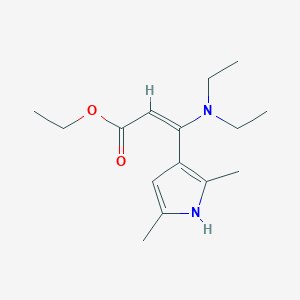
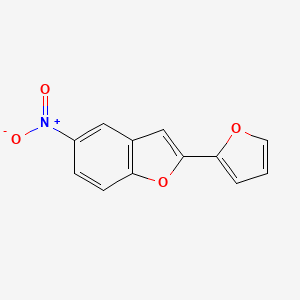
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
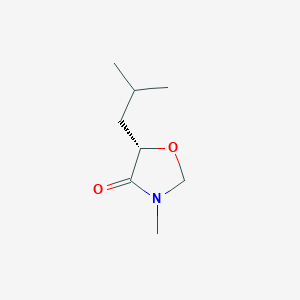
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

